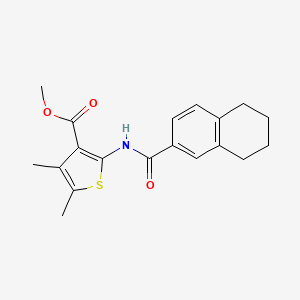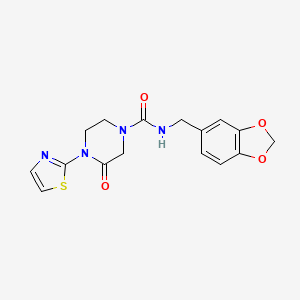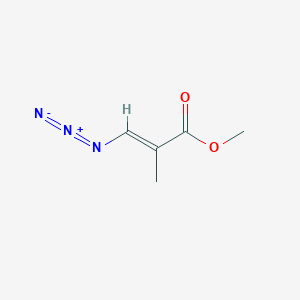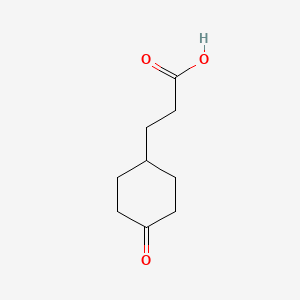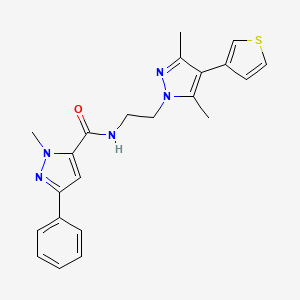![molecular formula C22H23N5O3S B2701533 N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide CAS No. 956772-58-0](/img/structure/B2701533.png)
N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” is a complex organic compound. It is related to the family of bipyrazole compounds . Bipyrazole compounds have been synthesized and studied for their potential biological activities .
Chemical Reactions Analysis
Bipyrazole compounds and their complexes have been studied for their reactivity . They have been found to interact with DNA, which has been studied by absorption titration, viscosity measurement, ethidium bromide displacement titration, and molecular docking study . The specific chemical reactions involving “N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” are not detailed in the available resources.Aplicaciones Científicas De Investigación
Structural Analysis and Supramolecular Assembly
The structural study of nimesulide derivatives, closely related to the chemical structure , involves analyzing the nature of intermolecular interactions through X-ray powder diffraction data, Hirshfeld surface analyses, and DFT optimized molecular geometries. These studies provide insights into the cyclic rings and framework architectures formed by hydrogen bonds and other interactions, enhancing our understanding of supramolecular assembly mechanisms (Dey et al., 2015).
Synthetic Methodologies and Catalysis
Research has also focused on new synthetic pathways and catalytic processes involving related sulfonamide derivatives. For instance, the development of bidentate ligands for metal-mediated catalytic asymmetric synthesis showcases the potential of sulfonamide derivatives in facilitating enantioselective reactions. This opens up new avenues for synthesizing complex organic compounds with high stereochemical control (Wipf & Wang, 2002).
Biological Activity Studies
The analysis of sulfonamide derivatives extends into biological activity investigations. For example, sulfonamide compounds derived from dopamine have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities. These studies highlight the therapeutic potential of sulfonamide derivatives in addressing oxidative stress and neurodegenerative diseases (Göçer et al., 2013).
Interaction and Reactivity Studies
Further research explores the interactions and reactivity of sulfonamide derivatives with various substrates, demonstrating their versatility in chemical reactions. For instance, the microbial reduction of sulfonamide compounds to produce chiral intermediates showcases the application of biocatalysis in synthesizing enantiomerically pure substances. This highlights the potential of using microbial cultures for environmentally friendly and selective synthetic processes (Patel et al., 1993).
Direcciones Futuras
Bipyrazole compounds and their derivatives have been the subject of ongoing research due to their potential biological activities . Future research could focus on the synthesis, characterization, and study of the biological activities of “N-(2-{2-acetyl-3’-methyl-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-5-yl}phenyl)methanesulfonamide” and related compounds .
Propiedades
IUPAC Name |
N-[2-[2-acetyl-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-19(14-26(23-15)17-9-5-4-6-10-17)22-13-21(24-27(22)16(2)28)18-11-7-8-12-20(18)25-31(3,29)30/h4-12,14,22,25H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCLIDYFPNJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
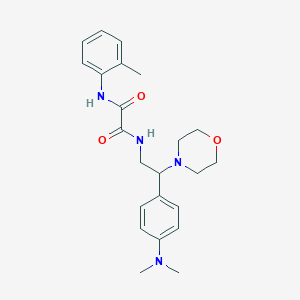



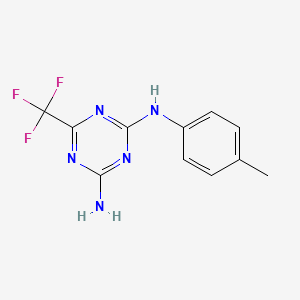
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)
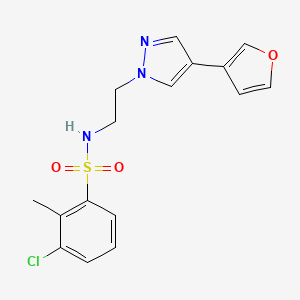
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)
